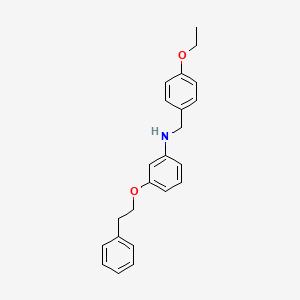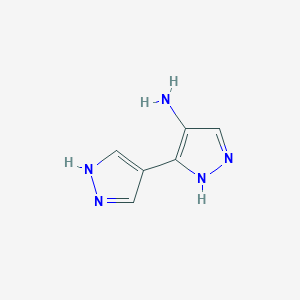![molecular formula C8H7N5O4 B1385250 1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1177312-52-5](/img/structure/B1385250.png)
1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Medicinal Chemistry: Drug Discovery
The pyrazole core is a prominent feature in many pharmacologically active compounds. The nitro group and carboxylic acid moiety present in this compound can be exploited for the synthesis of various drug candidates. For instance, pyrazole derivatives have been investigated for their potential as γ-secretase modulators . These modulators are significant in the treatment of Alzheimer’s disease by influencing the production of amyloid-beta peptides.
Biological Activity: Antileishmanial and Antimalarial Agents
Pyrazole derivatives have shown promise as antileishmanial and antimalarial agents. A molecular simulation study justified the potent in vitro antipromastigote activity of a pyrazole compound, indicating its potential in combating these diseases .
Cancer Therapy: Kinase Inhibition
The compound’s framework is involved in the synthesis of MK-2461 analogs , which are inhibitors of the c-Met kinase . These inhibitors are significant in cancer therapy as they can interfere with the signaling pathways that promote tumor growth and metastasis.
Signal Transduction: TGF-β1 and Active A Signaling Inhibitors
Pyrazole derivatives are also explored as inhibitors of TGF-β1 and active A signaling . These signaling pathways are implicated in various diseases, and their inhibition can lead to new therapeutic approaches.
Enzyme Inhibition: Acetyl-CoA Carboxylase Inhibitors
The compound has applications in the preparation of enzyme inhibitors, such as those targeting Acetyl-CoA carboxylase . These inhibitors can play a role in treating metabolic disorders like diabetes and obesity by regulating fatty acid synthesis.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O4/c14-8(15)7-1-2-11(10-7)5-12-4-6(3-9-12)13(16)17/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZBOHQULMQUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)CN2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501167339 | |
| Record name | 1-[(4-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501167339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1177312-52-5 | |
| Record name | 1-[(4-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177312-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501167339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3Ar,4s,9bs)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385169.png)

![3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline](/img/structure/B1385171.png)
![3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide](/img/structure/B1385174.png)

![2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline](/img/structure/B1385179.png)
![N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385180.png)


![3-[(2-Chlorobenzyl)amino]propanenitrile](/img/structure/B1385187.png)
![3-{[2-(Diethylamino)ethyl]amino}propanamide](/img/structure/B1385188.png)
![3-[(3-Pyridinylmethyl)amino]propanohydrazide](/img/structure/B1385189.png)
